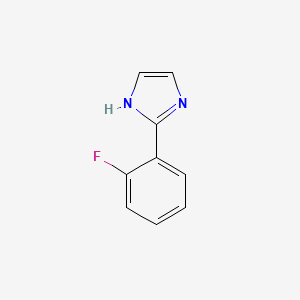

2-(2-fluorophenyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMVAKUXKULJRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CN2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 2 Fluorophenyl 1h Imidazole

Established Synthetic Pathways for the 2-(2-fluorophenyl)-1H-imidazole Core Structure

The construction of the 2-arylimidazole scaffold, including the this compound core, has been achieved through several reliable synthetic methodologies. These pathways often involve the formation of the imidazole (B134444) ring from acyclic precursors through cyclization or the assembly of multiple components in a single step.

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. beilstein-journals.orgnih.gov These reactions are advantageous due to their high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity. beilstein-journals.org The Debus-Radziszewski synthesis is a classical and widely utilized MCR for preparing substituted imidazoles. This reaction typically involves a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia (often from ammonium acetate).

A specific example is the synthesis of 2-(2-fluorophenyl)-4,5-diphenyl-1H-imidazole, which can be achieved by reacting benzil, 2-fluorobenzaldehyde, and ammonium acetate in a one-pot reaction. rsc.org This approach is versatile, allowing for the synthesis of a wide range of 2,4,5-trisubstituted imidazoles by varying the aldehyde and dicarbonyl components. organic-chemistry.orgijfmr.com

Table 1: Examples of Multicomponent Reactions for Imidazole Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Radziszewski Synthesis | 1,2-Diketone, Aldehyde, Ammonium Acetate | Glacial Acetic Acid, Reflux | 2,4,5-Trisubstituted Imidazole |

| Four-Component Synthesis | 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | Solvent-free, Heat | 1,2,4-Trisubstituted Imidazole organic-chemistry.org |

Beyond multicomponent reactions, various synthetic strategies focus on the cyclization of specifically designed linear precursors. These methods offer control over the substitution pattern of the final imidazole ring. One common approach involves the condensation of an α-dicarbonyl compound with an aldehyde in the presence of ammonia.

Alternative precursors include amidines, which can react with α-haloketones in the well-known Wallach synthesis. Another versatile method is the synthesis from N-propargylamines, which can undergo cyclization to form the imidazole ring under various catalytic conditions. rsc.org For instance, silver-catalyzed nucleophilic addition followed by a 5-exo-dig cyclization of N-propargylamines with ketenimines yields substituted imidazoles. rsc.org

The synthesis of 2-aryl-substituted imidazoles can also be achieved through the condensation of methyl 2,3-diaminopropionate with imino ethers, followed by a ring-closure reaction facilitated by heating. semanticscholar.org Another approach involves the denitrogenative transformation of 5-amino-1,2,3-triazoles, which can be rearranged into functionalized 1H-imidazoles under acidic conditions. mdpi.com

Novel Synthetic Approaches and Optimization for Scalable Production

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. For the synthesis of this compound and its derivatives, this has led to the exploration of transition metal catalysis and the application of green chemistry principles.

Transition metal catalysis has become an indispensable tool for forming carbon-carbon and carbon-heteroatom bonds, offering pathways for direct C-H functionalization and cross-coupling reactions. nih.gov For the synthesis of 2-arylimidazoles, transition metals like palladium, copper, rhodium, and ruthenium have been employed. nih.govresearchgate.net

Palladium and copper catalysts are particularly useful for the direct C-H arylation of the imidazole core, allowing for the introduction of the 2-fluorophenyl group onto a pre-formed imidazole ring. nih.gov Conversely, rhodium(II) can catalyze the reaction of 1-sulfonyl triazoles with nitriles to yield imidazoles. organic-chemistry.org Ruthenium(II)-catalyzed annulation of 2-arylimidazoles with various coupling partners has also been reported as a method for further derivatization. researchgate.net These methods often provide high yields and selectivity under milder conditions than traditional approaches, avoiding the need for pre-functionalized starting materials. nih.gov

Table 2: Transition Metal Catalysts in Imidazole Synthesis and Functionalization

| Metal Catalyst | Reaction Type | Substrates | Key Feature |

|---|---|---|---|

| Palladium (Pd) | Direct C-H Arylation | Imidazole, Aryl Halide | High selectivity for C-H bond activation. nih.gov |

| Copper (Cu) | Direct C-H Arylation | Imidazole, Aryl Halide | Can offer different selectivity compared to palladium. nih.gov |

| Rhodium (Rh) | Cycloaddition/Annulation | Triazoles and Nitriles | Forms imidazole ring from acyclic precursors. organic-chemistry.org |

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. jipbs.comresearchgate.net For imidazole synthesis, this has translated into several innovative approaches. One strategy is the use of environmentally benign and reusable catalysts. For example, ZSM-11 zeolite has been used as a recyclable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions, offering high yields and short reaction times. nih.gov

Another green approach involves using natural, biodegradable catalysts. Lemon juice, which is acidic, inexpensive, and non-toxic, has been successfully employed as a biocatalyst for the three-component condensation reaction to form 2,4,5-triaryl-1H-imidazole derivatives. jipbs.comresearchgate.net The use of alternative energy sources like microwave or ultrasound irradiation also aligns with green chemistry principles by often reducing reaction times and energy consumption. bohrium.com

Derivatization and Structural Modifications of this compound

The this compound core is a versatile scaffold that can be further modified to fine-tune its properties for various applications. Derivatization can occur at the N1 position of the imidazole ring, the phenyl ring, or the C4 and C5 positions of the imidazole core.

Structural modifications are often pursued to explore structure-activity relationships in drug discovery or to develop new materials with specific optical or electronic properties. For instance, N-alkylation or N-arylation at the N1 position is a common modification. The synthesis of 2-(4-fluorophenyl)-1H-benzo[d]imidazole, a related structure, has been used as a template for developing metabolically robust molecules. nih.govacs.org

Another derivatization strategy involves azo coupling. The reaction of an imidazole core with a diazonium salt can introduce an azo linkage, creating highly colored compounds. For example, 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole has been synthesized and characterized, representing a valuable intermediate for dyes. mdpi.com Furthermore, π-extended and π-fused systems can be created by introducing additional aromatic rings at the C4 and C5 positions, which significantly impacts the photophysical properties of the molecule.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-(2-fluorophenyl)-4,5-diphenyl-1H-imidazole |

| 2,4,5-trisubstituted imidazoles |

| 1,2,4-trisubstituted imidazoles |

| 1,5-disubstituted imidazoles |

| 1,2,4,5-tetrasubstituted imidazoles |

| 2-(4-fluorophenyl)-1H-benzo[d]imidazole |

| 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole |

| ZSM-11 zeolite |

| benzil |

| 2-fluorobenzaldehyde |

| ammonium acetate |

| 2-bromoacetophenone |

| tosylmethyl isocyanide |

| α-haloketones |

| N-propargylamines |

| ketenimines |

| methyl 2,3-diaminopropionate |

| imino ethers |

| 5-amino-1,2,3-triazoles |

| 1-sulfonyl triazoles |

N-Substitution and Heteroatom Introduction

The imidazole ring of this compound contains two nitrogen atoms, offering sites for N-substitution reactions such as alkylation and arylation. The N-1 nitrogen, being a pyrrole-type nitrogen, is readily deprotonated to form an imidazolide anion, which can then act as a nucleophile.

N-Alkylation: The introduction of alkyl groups onto the imidazole nitrogen (N-alkylation) is a common strategy to modify the molecule's properties. This reaction typically proceeds by treating the imidazole with an alkylating agent, such as an alkyl halide, in the presence of a base. firsthope.co.in The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles can be influenced by steric and electronic effects of the substituents, the nature of the alkylating agent, and the reaction conditions. adcreview.com For instance, electron-withdrawing groups can influence the nucleophilicity of the adjacent nitrogen atoms, directing the substitution. adcreview.com While these general principles apply, specific documented examples detailing the N-alkylation of this compound are not prevalent in the surveyed literature.

N-Arylation: The formation of a carbon-nitrogen bond between the imidazole ring and an aryl group is another important transformation. Modern synthetic methods often employ metal-catalyzed cross-coupling reactions, such as the Chan-Lam coupling or Buchwald-Hartwig amination. beilstein-journals.org Copper-catalyzed N-arylation reactions, for example, can proceed under mild conditions and tolerate a range of functional groups on both the imidazole and the aryl halide. beilstein-journals.orggoogle.com These methods provide a pathway to a diverse array of N-aryl imidazole derivatives. However, specific studies detailing the N-arylation of the this compound scaffold are not extensively reported.

Heteroatom Introduction: Beyond N-alkylation and N-arylation, the introduction of other heteroatoms can be a key step in developing new derivatives. Methodologies for heteroatom functionalization are an active area of research, though specific applications to this compound are not detailed in the available literature.

Substitution on the Phenyl Ring and Imidazole Ring

Functionalization of the carbon atoms on both the phenyl and imidazole rings allows for the synthesis of a wide range of derivatives. The reactivity of these rings towards substitution is governed by their electronic properties.

Phenyl Ring Substitution: The 2-fluorophenyl group is subject to electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing group, although it is deactivating. Therefore, electrophiles would be expected to add to the positions ortho and para to the fluorine atom (and meta to the imidazole ring). The reactivity of this ring is also influenced by the imidazole substituent. Detailed experimental studies focusing on the further substitution of the 2-fluorophenyl ring in this specific molecule are limited.

Linker Chemistry for Bioconjugation and Probe Development

The development of imidazole-based compounds for biological applications often requires their attachment to biomolecules (bioconjugation) or their modification into detectable probes, such as fluorescent sensors. This is typically achieved by introducing a reactive functional group, or "linker," onto the core molecule.

Bioconjugation: Bioconjugation strategies often rely on highly efficient and specific reactions that can be performed under mild, biologically compatible conditions. nih.gov "Click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC, respectively), is a widely used method for linking molecules. adcreview.combroadpharm.comaatbio.comsigmaaldrich.com These reactions form stable triazole linkages and are orthogonal to most biological functional groups. aatbio.com An appropriate linker, such as one containing an azide or alkyne group, would first need to be synthesized and attached to the this compound scaffold. This functionalized imidazole could then be "clicked" onto a biomolecule containing the complementary reactive partner. While these are established methodologies, their specific application to this compound for bioconjugation has not been reported in the surveyed literature.

Probe Development: Imidazole derivatives have been utilized as scaffolds for fluorescent probes. rsc.orgrsc.org The development of such a probe from this compound would involve introducing a fluorophore or a group that can interact with an analyte to produce a change in fluorescence. The design of these probes often involves functionalizing the core structure to tune its electronic and photophysical properties. Currently, there are no specific reports on the development of this compound as a fluorescent probe.

Computational and Theoretical Investigations of 2 2 Fluorophenyl 1h Imidazole

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the geometric, electronic, and thermodynamic properties of molecules. For derivatives of imidazole (B134444) and benzimidazole (B57391), DFT methods like B3LYP have been successfully used to determine optimized geometries, vibrational frequencies, and various electronic parameters. dergipark.org.tr

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity and lower stability.

In studies of related benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring system, while the LUMO may be distributed across the entire molecule. dergipark.org.tr For 2-(2-fluorophenyl)-1H-imidazole, the HOMO is expected to be concentrated on the electron-rich imidazole and phenyl rings. The LUMO distribution would also span these aromatic systems. The HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule, influencing its biological and chemical behavior.

Table 1: Illustrative Frontier Molecular Orbital Energies for Related Heterocyclic Compounds

| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source Context |

|---|---|---|---|---|

| Benzimidazole Derivatives | -6.1 to -6.3 | -1.2 to -1.4 | 4.7 to 4.9 | Illustrative values from DFT studies on similar structures. dergipark.org.tr |

Note: This data is illustrative and derived from studies on analogous compounds. Specific values for this compound would require dedicated DFT calculations.

Molecular Electrostatic Potential (ESP) mapping is a visualization technique that illustrates the three-dimensional charge distribution of a molecule. It is invaluable for predicting how molecules will interact, particularly in biological systems. The ESP map displays regions of negative potential (red or orange), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, the ESP map would be expected to show significant negative potential around the two nitrogen atoms of the imidazole ring due to their lone pairs of electrons. A strong negative potential would also be localized on the highly electronegative fluorine atom of the phenyl ring. These regions represent likely sites for hydrogen bonding and coordination interactions. The hydrogen atom attached to the imidazole nitrogen (the N-H group) would exhibit a region of high positive potential, marking it as a primary hydrogen bond donor site. Understanding this charge landscape is crucial for predicting ligand-receptor interactions in molecular docking.

The structure of this compound is not rigid. Two key dynamic processes determine its preferred three-dimensional shape and isomeric form:

Prototropic Tautomerism: The imidazole ring can exist in two tautomeric forms, depending on which of the two nitrogen atoms is protonated. In 2-substituted imidazoles, these two forms are non-equivalent. The stability of each tautomer can be influenced by substituent effects and the surrounding environment (e.g., solvent polarity, hydrogen bonding in a protein active site). Computational studies can predict the relative energies of these tautomers to determine the most stable form under specific conditions.

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net It is a cornerstone of structure-based drug design, used to screen virtual compound libraries and to understand the molecular basis of a ligand's activity. For imidazole-based compounds, which are known to interact with a wide range of biological targets, docking provides critical insights into their potential mechanisms of action. nih.gov

Docking simulations for molecules like this compound would aim to identify the most stable binding pose within a protein's active site. The analysis focuses on identifying key intermolecular interactions that stabilize the protein-ligand complex. Based on the structure of the compound and studies of similar molecules, the primary interactions would likely include: nih.govnih.gov

Hydrogen Bonding: The N-H group of the imidazole ring can act as a hydrogen bond donor, while the unprotonated nitrogen atom can act as an acceptor. These interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate) are often crucial for anchoring the ligand in the binding site.

π-π Stacking: The aromatic phenyl and imidazole rings can engage in π-π stacking interactions with aromatic amino acid residues such as Tyrosine, Phenylalanine, and Tryptophan.

Hydrophobic Interactions: The phenyl ring can form favorable hydrophobic contacts with nonpolar residues in the protein's binding pocket.

Halogen Bonding: The fluorine atom, depending on the electrostatic environment of the binding pocket, could potentially participate in halogen bonding.

For instance, docking studies of 2-(2,4-dihydroxyphenyl)-1H-benzimidazole derivatives into the active site of acetylcholinesterase revealed that the heterocyclic ring forms key π-π stacking interactions with the indole (B1671886) ring of a Tryptophan residue. nih.gov Similar interactions would be explored for this compound with its potential protein targets.

A primary goal of molecular docking is to estimate the binding affinity between a ligand and its target protein. This is achieved using scoring functions, which are mathematical models that approximate the free energy of binding. The result is typically expressed as a binding energy score, often in units of kcal/mol, where a more negative value indicates a stronger and more favorable interaction.

While specific docking results for this compound are not available, studies on other imidazole and triazole derivatives provide examples of typical binding affinities against various protein kinases and other targets. nih.govmdpi.com These scores are used to rank different compounds and to prioritize them for further experimental testing. It is important to note that scoring functions are approximations, but they provide valuable comparative insights into the binding potential of a series of related compounds.

Table 2: Illustrative Binding Affinities of Related Heterocyclic Compounds with Protein Targets

| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Source Context |

|---|---|---|---|

| Imidazole Derivatives | Breast Cancer Targets (e.g., HER2, TTK) | -7.5 to -9.8 | Illustrates typical binding energies from docking studies of imidazole-based compounds. nih.gov |

| Triazole-based Acetamides | c-Kit Tyrosine Kinase | -8.1 to -9.2 | Shows representative values for similar nitrogen-containing heterocyclic systems. mdpi.com |

Note: This table presents example data from docking studies of analogous compounds to illustrate the range of predicted binding affinities. These values are not specific to this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. By simulating the interactions within a biological system, MD can provide a detailed view of the dynamic behavior of a ligand-target complex.

Ligand-Target Complex Stability and Dynamics

MD simulations are instrumental in assessing the stability of a ligand bound to its target protein. For imidazole derivatives, which are known to interact with various receptors, understanding the stability of this interaction is key to predicting efficacy. For instance, studies on the related compound, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, have shown its interaction with the α1/γ2 interface of the GABA-A receptor. nih.govnih.gov The stability of the binding pose is often maintained by a network of interactions, including aromatic stacking and hydrogen bonds. nih.gov

In the case of this compound, MD simulations would be employed to monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD value suggests that the ligand has found a stable binding mode within the receptor's active site. Furthermore, analysis of the root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are most affected by ligand binding. For a stable complex, it is expected that the ligand's RMSD would remain low, and the RMSF of the binding site residues would be dampened, indicating a stable interaction. The binding free energy, calculated using methods like MM-GBSA, can also be determined from MD simulation trajectories to quantify the strength of the interaction. semanticscholar.org

Solvent Effects and Conformational Changes

The surrounding solvent environment plays a critical role in molecular interactions and conformational stability. MD simulations explicitly model the solvent, typically water, allowing for a realistic representation of the physiological environment. The presence of the ortho-fluorine atom in this compound can influence its interaction with water molecules and its conformational preferences. Computational studies on other fluorinated compounds have shown that fluorine substitution can significantly alter the conformational landscape when transitioning from a vacuum to an aqueous solution. nih.gov

In Silico ADMET Prediction for Candidate Compounds

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties and to flag potential liabilities. nih.gov

Theoretical Absorption and Distribution Profiles

The absorption and distribution of a drug molecule are heavily influenced by its physicochemical properties. For this compound, in silico tools can predict key parameters that govern these processes. Properties such as lipophilicity (logP), topological polar surface area (TPSA), and aqueous solubility are calculated based on the molecular structure. A balanced lipophilicity is crucial for cell membrane permeability and oral absorption.

The distribution of a compound throughout the body is influenced by factors like plasma protein binding (PPB) and its ability to cross biological barriers such as the blood-brain barrier (BBB). In silico models can predict the extent of PPB, with high binding potentially prolonging the compound's duration of action. mdpi.com For CNS-active compounds, prediction of BBB penetration is particularly important.

| Compound | Predicted Property | Predicted Value | Significance |

|---|---|---|---|

| 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole (derivative) | Aqueous Solubility (pH 7.4) | 50 µg/mL | Acceptable solubility for potential oral administration. acs.org |

| 1H-benzo[d]imidazole derivative (23) | Aqueous Solubility (pH 7.4) | 74 µg/mL | Good solubility, enhancing bioavailability. acs.org |

| Benzimidazole Derivatives | TPSA | 28.68–74.5 Ų | Values suggest good absorption and permeability. researchgate.net |

Predicted Metabolic Pathways and Enzyme Interactions

The metabolism of a drug is a primary determinant of its half-life and potential for drug-drug interactions. In silico software can predict the most likely sites of metabolism on a molecule by identifying atoms that are most susceptible to enzymatic modification. For imidazole-containing compounds, metabolism often involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.

Studies on the related 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold have shown that hydroxylation is a major metabolic pathway. nih.govacs.org The introduction of a fluorine atom is a common strategy to enhance metabolic stability by blocking potential sites of metabolism. acs.org However, the position of the fluorine is critical. For this compound, the ortho-fluorine may sterically hinder access of metabolic enzymes to the adjacent phenyl ring carbons, potentially leading to a different metabolic profile compared to its para-substituted counterpart. Predictive software can identify which CYP isozymes are most likely to interact with the compound, providing insights into potential drug-drug interactions.

| Compound/Scaffold | Metabolic Stability (% remaining after 120 min) | Predicted Metabolic Pathway |

|---|---|---|

| 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole (derivative 9) | 90.12% | Hydroxylation. nih.govacs.org |

| 2-(4-fluorophenyl)-1H-benzo[d]imidazole (derivative 23) | 89.13% | Hydroxylation on the aliphatic chain. nih.govacs.org |

| Alpidem (reference compound) | 38.60% | Hydroxylation, dealkylation, oxidation. acs.org |

Excretion Mechanisms (Theoretical Considerations)

The final step in the disposition of a drug is its excretion from the body, which can occur via the kidneys (renal excretion) or through the bile (biliary excretion). The route and rate of excretion are influenced by the compound's physicochemical properties, such as its molecular weight, polarity, and whether it is a substrate for active transporters in the kidneys or liver.

Biological Activities and Mechanistic Studies of 2 2 Fluorophenyl 1h Imidazole Pre Clinical, Non Human

In Vitro Evaluation of Biological Activities

In vitro studies are fundamental in characterizing the biological profile of a compound. For 2-(2-fluorophenyl)-1H-imidazole and its analogs, these evaluations have spanned enzyme inhibition assays, receptor binding studies, and a variety of cell-based functional screens.

The 2-phenyl-imidazole core structure is a recognized pharmacophore that interacts with several key enzymes. Research has identified that derivatives of this scaffold can act as potent and selective inhibitors of enzymes implicated in various diseases.

One of the primary targets for which this compound has been evaluated is indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-containing enzyme that is a key regulator of immune responses and a significant target in oncology. In a study focused on the discovery of novel IDO1 inhibitors, this compound was synthesized and demonstrated inhibitory activity against human IDO1 with a half-maximal inhibitory concentration (IC50) of 7.91 μM. This study highlighted the importance of the imidazole (B134444) and phenyl moieties for activity.

The broader 2-phenyl-imidazole scaffold has also been extensively studied for its inhibitory effects on other key enzymes. For instance, various derivatives have been identified as potent inhibitors of p38α mitogen-activated protein (MAP) kinase , a central regulator of inflammatory cytokine production. nih.gov These imidazole derivatives act as competitive inhibitors at the ATP binding site of the kinase. nih.gov While specific IC50 values for this compound against p38α are not widely reported, the general class of 4-fluorophenyl-imidazole derivatives has shown significant inhibitory activity against this target. nih.gov

Table 1: Enzyme Inhibition Data for this compound and Related Scaffolds

| Compound/Scaffold | Target Enzyme | IC50 | Source |

| This compound | Indoleamine 2,3-dioxygenase 1 (IDO1) | 7.91 μM | |

| 4-fluorophenyl-imidazole derivatives | p38α MAP Kinase | 96 nM - 250 nM | nih.gov |

| 2-phenyl-imidazole scaffold | Stearoyl-CoA Desaturase (SCD) | Potent inhibition reported | sigmaaldrich.commerckmillipore.com |

While direct receptor binding data for this compound is limited, the structurally related benzimidazole (B57391) scaffold has been investigated for its interaction with neurotransmitter receptors. Specifically, a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor . nih.govacs.org These compounds were found to bind to the α1/γ2 interface of the receptor, a site targeted by some anxiolytic and hypnotic drugs. nih.govacs.org This suggests that the 2-fluorophenyl-imidazole core may have the potential to interact with GABA-A receptors, although further studies are needed to confirm this and to determine the binding affinity and functional effect. The general class of imidazodiazepines has also been extensively studied for their selective binding to different α-subunits of the GABA-A receptor. nih.gov

Cell-based assays provide a more physiologically relevant context to evaluate the activity of a compound. In line with its enzymatic activity, this compound has been assessed in cellular models of IDO1 function. In a HeLa cell-based assay designed to measure the functional inhibition of IDO1, the compound exhibited an IC50 of 2.73 μM. drugtargetreview.comresearchgate.net This demonstrates that the compound is cell-permeable and can inhibit its target in a cellular environment.

Furthermore, various fluoro-substituted benzimidazole derivatives have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines, including colon cancer (HCT-116), liver cancer (HepG2), and melanoma (A375). acgpubs.org These studies have shown that such compounds can exhibit significant cytotoxic effects against cancer cells. acgpubs.orgnih.gov For example, some 1,2-disubstituted benzimidazole derivatives have been shown to induce apoptosis in cancer cells.

Identification and Characterization of Molecular Targets and Pathways

Understanding the precise molecular targets and the signaling pathways modulated by a compound is crucial for its development as a therapeutic agent. For this compound, this involves a combination of computational and experimental approaches.

For compounds identified through phenotypic screens, where the molecular target is unknown, various target deconvolution strategies can be employed. exlibrisgroup.comnih.gov These methods aim to identify the specific protein(s) that a small molecule interacts with to elicit its biological effect.

Common approaches include affinity chromatography , where the compound of interest is immobilized on a solid support to "pull down" its binding partners from cell lysates. Another powerful technique is chemical proteomics , which can involve the use of photo-affinity probes or the Cellular Thermal Shift Assay (CETSA). exlibrisgroup.com CETSA is based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation. exlibrisgroup.com While specific target deconvolution studies for this compound have not been published, these are the types of methodologies that would be used to identify its full range of molecular targets within the cell.

To understand the interaction between a compound and its protein target at a molecular level, various biophysical techniques are utilized. reactionbiology.commdpi.com These methods can provide information on binding affinity, kinetics, and the specific molecular interactions involved.

Molecular docking is a computational method often used to predict the binding mode of a ligand within the active site of its target protein. researchgate.net For imidazole-based inhibitors of enzymes like p38α kinase and IDO1, docking studies have been used to visualize how the imidazole and phenyl rings orient within the binding pocket and form key interactions with amino acid residues.

Experimental techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity (KD), and the kinetics (kon and koff) and thermodynamics (ΔH and ΔS) of the interaction, respectively. reactionbiology.commdpi.com While specific SPR or ITC data for the binding of this compound to its targets is not publicly available, these methods are the gold standard for characterizing such interactions. For example, SPR has been used to determine the binding affinity and kinetics of inhibitors to protein kinases. reactionbiology.com

Mechanistic Elucidation of Biological Effects

There is currently no publicly available scientific literature detailing the mechanistic elucidation of the biological effects of This compound .

Modulation of Cellular Signaling Cascades

No studies were identified that investigated the modulation of specific cellular signaling cascades by This compound . Research into its potential interactions with key signaling pathways, such as MAPK/ERK, PI3K/Akt, or JAK/STAT, has not been reported.

Impact on Cellular Processes and Phenotypes

Information regarding the impact of This compound on cellular processes and phenotypes is not available in the reviewed literature. Consequently, there is no data on its effects on cell proliferation, apoptosis, differentiation, or migration.

In Vivo Studies in Animal Models (Excluding Human Clinical Trials)

No in vivo studies in animal models for This compound have been published. Therefore, data on its pharmacological activity, pharmacokinetic profile, and biodistribution are absent from the scientific record.

Pharmacological Activity Assessment in Disease Models

There are no reports on the assessment of the pharmacological activity of This compound in any animal models of disease.

Pharmacokinetic Profiles in Animal Models

The pharmacokinetic properties of This compound , such as its half-life, bioavailability, clearance, and volume of distribution, have not been determined in any animal models.

Biodistribution and Tissue Targeting Studies in Animal Models

There is no available data on the biodistribution or tissue targeting of This compound in animal models.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2 Fluorophenyl 1h Imidazole Derivatives

Systematic Modification of the 2-(2-fluorophenyl)-1H-imidazole Core

Systematic modification of the this compound core involves altering specific parts of the molecule to observe the resulting effects on its biological targets. This can include adding, removing, or changing functional groups on the imidazole (B134444) ring, the phenyl ring, or the nitrogen atoms of the imidazole. Such studies have been instrumental in developing derivatives with a wide range of pharmacological activities, including anticancer and antimicrobial properties.

The introduction of different substituents to the this compound framework can dramatically influence the compound's biological activity and its selectivity for a specific target. The electronic and steric properties of these substituents play a key role in how the molecule interacts with its biological target.

For instance, in the development of epidermal growth factor receptor (EGFR) inhibitors, modifications to a fused imidazole core demonstrated the importance of the fluorophenyl residue. The p-fluorophenyl group at the N-1 position of an imidazole or the N-9 position of a fused imidazole was found to be compatible with the gatekeeper residue in the EGFR binding pocket. Further guided substitutions, replacing the 4-fluorophenyl ring with a 4-(4-methylpiperazinyl)-3-nitrophenyl group, led to a significant improvement in EGFR inhibitory activity, with the resulting compound showing potency comparable to the control drug erlotinib.

In another study on imidazole-coumarin conjugates designed as anti-HCV agents, it was found that the parent imidazole analog with a proton at the N-H position afforded a higher selectivity index. The addition of various groups to the coumarin ring enhanced both the potency and selectivity of the compounds. These findings highlight that even subtle changes to the peripheral structure can have a profound impact on therapeutic potential.

The table below summarizes the effects of specific substitutions on the biological activity of imidazole derivatives, based on findings from various research studies.

| Core Structure | Substituent/Modification | Biological Target/Activity | Observed Effect (IC₅₀/EC₅₀) |

| Fused Imidazole | 4-fluorophenyl ring at N-9 | EGFR Inhibition | IC₅₀: 617.33 nM (Compound 2c) |

| Fused Imidazole | Substitution of 4-fluorophenyl with 4-(4-methylpiperazinyl)-3-nitrophenyl | EGFR Inhibition | IC₅₀: 236.38 nM (Compound 3c) |

| Imidazole-Coumarin | N-H proton on imidazole core | Anti-HCV Activity | Enhanced Selectivity Index |

| Imidazole-Coumarin | Cl, F, Br, Me, OMe on coumarin ring | Anti-HCV Activity | Increased Potency and Selectivity |

This table is interactive. Click on the headers to sort the data.

The spatial arrangement of atoms and functional groups is a critical determinant of a molecule's biological function. Positional isomerism—the placement of substituents at different positions on the chemical scaffold—can lead to significant differences in activity. For example, studies on oxazolidinone derivatives showed that a linearly attached benzotriazole pendant resulted in greater antibacterial potency compared to an angularly attached one. Similarly, within a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, placing a methyl group at the 6-position of the benzimidazole (B57391) scaffold guided the molecule to the allosteric recognition site of the GABA-A receptor, whereas a 5-methyl derivative introduced a steric penalty that abolished the interaction.

Stereochemistry, the three-dimensional arrangement of atoms, also plays a vital role. For molecules with chiral centers, different enantiomers or diastereomers can exhibit vastly different potencies and effects. While specific stereochemical studies on this compound are not detailed in the provided context, it is a fundamental principle in drug design that one stereoisomer is often significantly more active than others due to the specific three-dimensional nature of receptor binding sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help in understanding the mechanisms of drug action and in predicting the activity of newly designed compounds, thereby streamlining the drug discovery process.

Predictive QSAR models are developed by correlating the biological activity of a set of molecules with their calculated molecular descriptors. Techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly used to generate these models. For a series of imidazole derivatives, QSAR models have been successfully built to predict antifungal and anticancer activities.

The robustness and predictive power of a QSAR model are assessed using statistical parameters such as the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and external validation on a test set of compounds. For example, a QSAR study on 5-oxo-imidazoline derivatives against a breast cancer cell line yielded a model with an r² of 0.7499, indicating a good correlation between the descriptors and the observed activity. Similarly, predictive hologram QSAR (HQSAR) and AutoQSAR models have been developed for imidazole-based cruzain inhibitors, achieving high predictive accuracy (r²pred = 0.80 and q² = 0.90, respectively).

A critical outcome of QSAR studies is the identification of the key molecular descriptors that govern biological activity. These descriptors quantify various aspects of a molecule's structure and properties. They are generally categorized into electronic, steric, hydrophobic, and topological descriptors.

Studies on substituted imidazole derivatives have identified several important descriptors correlated with their biological activities.

Electronic Descriptors : Properties like the energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment can influence how a molecule interacts with its target at an electronic level.

Hydrophobic Descriptors : Parameters such as the logarithm of the partition coefficient (clogP) and the hydrophobic parameter (π) are crucial, as they affect the molecule's ability to cross cell membranes and reach its target.

Steric Descriptors : Molar Refractivity (MR) and Sterimol parameters (Es) relate to the size and shape of the molecule and its substituents, which is critical for fitting into a receptor's binding site.

Topological Descriptors : These are numerical values that encode the connectivity and shape of the molecule.

The following table lists some of the key descriptors identified in QSAR studies of imidazole and related heterocyclic derivatives and their general influence on biological activity.

| Descriptor Type | Descriptor Name | Symbol | General Influence on Activity |

| Hydrophobic | Partition Coefficient | clogP | Often positively correlated with activity up to an optimal point. |

| Hydrophobic | Hydrophobic Substituent Constant | π | Positively correlated with anticancer activity in some imidazole series. |

| Steric | Molar Refractivity | MR | Positively correlated with anticancer activity in some imidazole series. |

| Steric | Taft's Steric Parameter | Es | Correlated with activity in imidazo[1,2-a]pyrazine derivatives. |

| Electronic | Field Effect/Resonance | Ŧ | Positively correlated with anticancer activity in some imidazole series. |

| Electronic | Highest Occupied Molecular Orbital | HOMO | Influences electron-donating ability. |

| Electronic | Lowest Unoccupied Molecular Orbital | LUMO | Influences electron-accepting ability. |

This table is interactive. Click on the headers to sort the data.

Ligand Design and Optimization Strategies for Enhanced Potency and Selectivity

The insights gained from SAR and QSAR studies are foundational for the rational design and optimization of ligands. The goal is to create new molecules with improved potency, better selectivity, and more favorable pharmacokinetic profiles.

One common strategy is pharmacophore hybridization , which involves combining distinct structural motifs from different active molecules into a single hybrid compound. This approach was used to design novel imidazole-1,2,3-triazole hybrids, aiming to enhance their anticancer activity.

Another strategy is scaffold hopping , where the core structure of a known active compound is replaced with a different, often isosteric, scaffold to discover new chemical classes with similar biological activity but potentially improved properties. For example, researchers identified 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as mimics of the imidazo[1,2-a]pyridine scaffold, leading to the development of metabolically stable modulators of the GABA-A receptor.

Computational tools like molecular docking are also integral to modern ligand design. Docking simulates the interaction between a ligand and its target receptor, predicting the preferred binding orientation and affinity. This information can guide the design process. For instance, an in silico interaction model of an EGFR-inhibitor complex guided the substitution of a 4-fluorophenyl ring with a different group to explore an unoccupied area of the ATP binding domain, resulting in a compound with significantly improved potency. These integrated strategies, combining empirical SAR data with predictive computational models, accelerate the development of optimized this compound derivatives for various therapeutic applications.

Rational Design Based on Target Information

Rational drug design leverages detailed knowledge of a biological target's structure and mechanism to create specific and potent inhibitors. For derivatives of this compound, this approach often involves modifying the core structure to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties.

A prominent strategy in the rational design of imidazole-based compounds is bioisosteric replacement and scaffold hopping based on known ligands. For instance, in the development of modulators for the GABA-A receptor, researchers have successfully replaced the imidazo[1,2-a]pyridine core found in drugs like zolpidem with a 2-phenyl-1H-benzo[d]imidazole template nih.gov. This design concept was driven by the goal of improving metabolic stability while retaining the key pharmacophoric features necessary for molecular interaction with the receptor nih.gov.

In a similar vein, the 2-(fluorophenyl)-1H-imidazole core can be rationally modified. The fluorine atom on the phenyl ring is a key feature. Its position significantly influences the molecule's electronic properties and interaction with target proteins. Studies on related benzimidazole derivatives have shown that ortho- and para-fluoro substituted compounds tend to be more biologically active than their meta-fluoro counterparts nih.gov. The fluorine substitution can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism nih.gov.

Molecular docking studies on related structures, such as 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, have revealed that the imidazole core can mimic key interactions of established drugs. For example, the nitrogen atom at position 3 of the imidazole ring can act as a hydrogen bond acceptor, mimicking interactions with residues like histidine in a receptor's binding site nih.gov. The binding pose is often stabilized by aromatic interactions with hydrophobic residues such as phenylalanine and tyrosine nih.gov.

Further rational design efforts can focus on substitutions at other positions of the imidazole and phenyl rings. For example, adding a methyl group to the benzimidazole portion of a related scaffold was found to be crucial for navigating the molecule into the correct region of an allosteric recognition site nih.gov. This highlights the importance of substituent size and position in achieving desired biological activity.

The table below summarizes the key rational design considerations for this compound derivatives based on insights from analogous compounds.

| Structural Modification | Rationale | Potential Effect | Reference |

| Fluorine at 2-position of phenyl ring | Block metabolic oxidation, modulate electronics | Improved metabolic stability, enhanced binding affinity | nih.govnih.gov |

| Imidazole Core | Mimic pharmacophore of known drugs | Interaction with target receptor | nih.gov |

| Substituents on imidazole/benzo-fused ring | Orient molecule in binding pocket | Increased potency and selectivity | nih.gov |

| Modifications to the alkyl tail/substituents | Modulate solubility and cell permeability | Improved pharmacokinetic properties | nih.gov |

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Principles

Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) for weak binding to a biological target rsc.org. These initial fragment hits are then optimized and grown into more potent, drug-like molecules rsc.orgpharmacelera.com. This approach offers the advantage of more efficiently exploring chemical space compared to traditional high-throughput screening (HTS) .

The this compound scaffold itself can be deconstructed into constituent fragments for an FBDD campaign. Key fragments could include:

Imidazole

2-fluoroaniline

2-fluorobenzaldehyde

These fragments, which adhere to the "Rule of Three" (MW < 300, H-bond donors/acceptors ≤ 3, cLogP ≤ 3), could be screened against a target of interest using biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography rsc.orgnih.gov.

Once a fragment hit is identified, it can be optimized through several strategies pharmacelera.com:

Fragment Growing: A confirmed fragment hit is elaborated by adding functional groups to occupy adjacent pockets of the binding site, thereby increasing affinity and potency.

Fragment Linking: Two or more fragments that bind to different, nearby sites on the target are connected with a chemical linker to create a single, higher-affinity molecule.

Fragment Merging: If multiple fragments are found to have overlapping binding modes, a new molecule can be designed that incorporates the key features of each.

For instance, if 2-fluoroaniline was identified as a fragment hit, a medicinal chemist could "grow" the fragment by adding the imidazole ring to recapitulate the structure of this compound and then further elaborate on this scaffold to optimize target engagement.

Scaffold Hopping

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds that retain the biological activity of a known parent molecule dundee.ac.uk. This is achieved by replacing the central core (scaffold) of the molecule while preserving the essential pharmacophoric elements responsible for its activity . The goals of scaffold hopping can be to identify compounds with improved properties (e.g., solubility, metabolic stability), find novel intellectual property, or escape from a crowded patent landscape rsc.org.

Starting from the this compound scaffold, several scaffold hopping strategies could be employed:

Heteroatom Replacement: The imidazole core could be replaced with other five-membered heterocyclic rings such as oxazole, thiazole, pyrazole, or triazole. This can alter the hydrogen bonding capacity and electronic distribution of the core while potentially maintaining a similar spatial arrangement of the phenyl substituent.

Ring Opening or Closure: The imidazole ring could be conceptually opened to create an acyclic analog, or atoms could be added to form a larger ring system like a benzimidazole. As seen in the development of GABA-A modulators, hopping from an imidazo[1,2-a]pyridine to a 2-phenyl-1H-benzo[d]imidazole scaffold was a successful strategy to improve metabolic stability nih.gov.

Topology or Shape-Based Hopping: Using computational tools, one could search for entirely different molecular shapes that can present the key pharmacophoric features (e.g., the fluorophenyl group and hydrogen bond donors/acceptors of the imidazole) in a similar three-dimensional arrangement.

A hypothetical scaffold hopping exercise starting from this compound is outlined in the table below.

| Original Scaffold | Hopping Strategy | New Scaffold Example | Rationale |

| 2-(2-fluorophenyl)-1H-imidazole | Heteroatom Replacement | 2-(2-fluorophenyl)-oxazole | Modulate H-bonding and electronics. |

| 2-(2-fluorophenyl)-1H-imidazole | Ring Expansion/Fusion | 2-(2-fluorophenyl)-1H-benzimidazole | Increase molecular complexity, explore new interactions, improve metabolic stability. |

| 2-(2-fluorophenyl) -1H-imidazole | Phenyl Ring Replacement | 2-(2-fluoropyridin-3-yl)-1H-imidazole | Improve solubility, alter metabolic profile, introduce new interaction points. |

Potential Applications and Future Research Directions for 2 2 Fluorophenyl 1h Imidazole

Emerging Therapeutic Areas Based on Pre-clinical Findings

Pre-clinical research on derivatives and structural analogs of 2-(2-fluorophenyl)-1H-imidazole has unveiled a spectrum of biological activities, suggesting its potential in several therapeutic domains.

Anti-infective Research (Antimicrobial, Antifungal, Antitubercular, Antiviral)

The imidazole (B134444) core is a well-established pharmacophore in anti-infective agents. While direct studies on the antimicrobial and antiviral activities of this compound are limited, research on closely related compounds highlights the potential of this chemical motif.

Antifungal Activity: A study investigating a series of di- and tri-substituted imidazoles reported on the synthesis and evaluation of 2-(2-fluorophenyl)-4-(4-methoxyphenyl)-1H-imidazole. This compound, a derivative of the primary molecule of interest, was assessed for its antifungal properties, contributing to the understanding of how substitutions on the imidazole ring influence activity nih.gov. The imidazole-based drug, ketoconazole, is a known antifungal agent that also exhibits anti-inflammatory properties nih.gov. Another imidazole derivative, flutrimazole, is recognized as a broad-spectrum topical antifungal agent with anti-inflammatory effects nih.gov.

Antitubercular Activity: The search for novel treatments for tuberculosis has led to the exploration of various heterocyclic compounds. A study on the anti-tubercular screening of novel imidazole derivatives identified 2-Chloro-4-(2-(2-fluoro-5-(trifluoromethyl)phenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl)pyridine as a compound with notable activity against Mycobacterium tuberculosis H37Rv, exhibiting a minimum inhibitory concentration (MIC) of 0.45 µg/ml wisdomlib.org. This complex derivative underscores the potential of the fluorophenyl-imidazole scaffold in developing new antitubercular agents.

Antiviral Activity: A broad range of 2-(substituted phenyl)-1H-imidazole and their methanone (B1245722) analogues have been synthesized and screened for their antiviral activity against various viral strains, including herpes simplex virus-1 (HSV-1), herpes simplex virus-2 (HSV-2), and respiratory syncytial virus (RSV) nih.gov. While specific data for the 2-fluorophenyl derivative was not detailed, this research indicates the general potential of this class of compounds in antiviral drug discovery.

Anti-inflammatory and Analgesic Investigations

Inflammation and pain are complex physiological processes, and the development of new, safer anti-inflammatory and analgesic agents is a significant area of research.

Investigations into a tetrasubstituted fluorophenyl imidazole, specifically methyl 1-allyl-2-(4-fluorophenyl)-5-phenyl-1H-imidazole-4-acetate, have demonstrated significant anti-inflammatory effects. This compound was found to reduce the secretion of pro-inflammatory cytokines in mice and showed no signs of acute oral toxicity nih.gov. The mechanism of its anti-inflammatory action is linked to the immunomodulation of macrophages, promoting a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype nih.gov. Furthermore, the study on 2-(2-fluorophenyl)-4-(4-methoxyphenyl)-1H-imidazole also included an evaluation of its anti-inflammatory activity, alongside its antifungal properties nih.gov.

The analgesic potential of imidazole derivatives has also been explored. A study focused on the synthesis and analgesic activity of various 2-substituted-1-(substituted)-4,5-diphenyl-1H-imidazole derivatives, evaluated using the Eddy's hot plate method, demonstrated the potential of this scaffold in pain management researchgate.net. While specific data for a 2-(2-fluorophenyl) derivative was not presented, the general findings support further investigation into this area.

Anticancer Research and Modulators of Cell Pathways

The imidazole ring is a prevalent feature in many anticancer agents. Research into fluorinated imidazole derivatives has shown promise in targeting cancer cells through various mechanisms.

A study on fluorinated imidazole[4,5f] nih.govchemimpex.comphenanthroline derivatives investigated their potential as inhibitors of liver cancer cell proliferation. One of the synthesized compounds, 2-(2,3-difluorophenyl)-1H-imidazo[4,5-f] nih.govchemimpex.comphenanthroline, exhibited a significant inhibitory effect on the growth of various tumor cells, particularly HepG2 cells, with an IC50 value of approximately 0.29 μM researchgate.net. This suggests that the presence of a fluorophenyl group on an imidazole-fused system can contribute to potent anticancer activity.

Furthermore, the general class of imidazole derivatives has been shown to induce apoptosis in cancer cells and modulate signaling pathways involved in cell proliferation and survival researchgate.netnih.gov. The cytotoxic effects of various imidazole compounds have been evaluated against a range of cancer cell lines, including breast cancer (HCC1937) and liver cancer cells researchgate.netnih.gov.

Neurological and Central Nervous System Applications

The development of new therapeutics for neurological and central nervous system (CNS) disorders is a critical area of medical research. Imidazole-based compounds have shown potential in modulating CNS targets.

A notable study identified a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as positive allosteric modulators (PAMs) of the α1β2γ2GABA-A receptor acs.orgnih.govacs.orgnih.gov. These compounds demonstrated improved metabolic stability and reduced potential for hepatotoxicity, making them promising scaffolds for the development of novel treatments for neurological dysfunctions acs.orgnih.govacs.orgnih.gov. Although this research focuses on a benzimidazole (B57391) derivative and the 4-fluoro isomer, it highlights the potential of the fluorophenyl-imidazole core to interact with CNS receptors.

Development as Chemical Probes and Research Tools

The unique photophysical properties of certain imidazole derivatives make them attractive candidates for the development of chemical probes for biological research. A study on a phenazine-imidazole based Schiff base demonstrated its utility as a ratiometric fluorescent probe for the detection of Cd2+ ions in aqueous media and for in vivo imaging mdpi.com. While not a direct derivative of this compound, this research illustrates the potential for designing fluorescent probes based on the imidazole scaffold. The introduction of a fluorophenyl group could potentially modulate the photophysical properties, offering opportunities to develop novel probes for specific biological targets or analytes.

Integration with Advanced Drug Delivery Systems (Conceptual)

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its delivery to the target site. Advanced drug delivery systems aim to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Conceptually, this compound could be integrated into various drug delivery platforms to enhance its potential therapeutic applications. For instance, encapsulation in nanoparticles or liposomes could improve its solubility, stability, and bioavailability. Conjugation to polymers could enable targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing potential side effects. The development of such formulations would be a logical next step following the establishment of significant in vivo activity for this compound or its derivatives.

Challenges and Opportunities in the Academic Development of this compound Derivatives

The academic pursuit of novel derivatives of this compound is a field ripe with potential, yet it is not without its hurdles. Overcoming these challenges is key to unlocking the full therapeutic and industrial value of this class of compounds.

Challenges:

The synthesis of 2-aryl-1H-imidazoles, including the title compound, often involves multi-step procedures that can present several difficulties in a research setting.

Regioselectivity: Functionalization of the imidazole core, particularly N-substitution, can lead to the formation of regioisomers (e.g., substitution at N-1 vs. N-3), which are often difficult to separate and characterize, posing a significant challenge for creating specific derivatives. nih.gov

Purification: The separation of the desired product from starting materials, by-products, and catalysts frequently necessitates laborious chromatographic purification, which can be time-consuming and resource-intensive in an academic environment. nih.gov

Green Chemistry Principles: Many traditional synthetic methods rely on hazardous solvents and toxic reagents. Developing greener, more sustainable synthetic protocols that are also efficient and high-yielding remains an ongoing challenge. nih.gov

Opportunities:

Despite the synthetic challenges, the opportunities for developing novel derivatives of this compound are vast, primarily driven by the broad biological activities exhibited by related compounds. The imidazole scaffold is considered a "privileged structure" in medicinal chemistry, readily binding to a wide array of biological targets. researchgate.net

Anticancer Agents: Imidazole derivatives are extensively studied for their anticancer properties. nih.govnih.gov Fluoro-substituted benzimidazoles, a closely related class of compounds, have demonstrated significant antiproliferative activity against various human cancer cell lines. researchgate.net This suggests that derivatives of this compound could be promising candidates for the development of new targeted cancer therapies. nih.govnumberanalytics.com

Neurological Applications: Research on 2-(4-fluorophenyl)-1H-benzo[d]imidazoles has identified them as metabolically stable positive allosteric modulators (PAMs) of the GABA-A receptor. nih.gov This opens a significant opportunity to explore this compound derivatives for treating neurological and psychiatric disorders.

Antimicrobial and Anti-inflammatory Agents: The imidazole core is present in numerous compounds with demonstrated antibacterial, antifungal, and anti-inflammatory activities. nih.govresearchgate.netijpsjournal.com The development of new derivatives could help address the growing problem of antimicrobial resistance. numberanalytics.com

Table 1: Biological Activities of Structurally Related Imidazole Derivatives

| Compound Class | Biological Activity | Research Finding | Citation |

|---|---|---|---|

| Fluoro-substituted benzimidazoles | Anticancer | Showed significant in-vitro antiproliferative activity against multiple cancer cell lines. | researchgate.net |

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazoles | Neurological (GABA-A PAMs) | Act as positive allosteric modulators with improved metabolic stability. | nih.gov |

| Substituted 2-phenyl-1H-imidazoles | Antimicrobial | Derivatives showed good antimicrobial potential against various bacterial strains. | nih.gov |

| 2-Substituted-4,5-diphenyl-1H-imidazoles | Anti-inflammatory | Demonstrated significant anti-inflammatory activity in in-vivo models. | ijpsjournal.com |

| N-1 arylidene amino imidazole-2-thiones | Anticancer | Exhibited potent cytotoxicity against breast, liver, and colon cancer cell lines. | nih.gov |

Unexplored Research Avenues and Future Perspectives in Imidazole Chemistry

While the medicinal applications of imidazoles are a major focus, the unique chemical properties of the imidazole ring lend themselves to a variety of other fields, many of which remain underexplored. The future of imidazole chemistry is poised to expand beyond the pharmacy into new and innovative territories.

Unexplored Research Avenues:

Materials Science: Imidazole derivatives have potential in the development of advanced materials. For example, they can be used as building blocks for zeolitic imidazolate frameworks (ZIFs), a class of metal-organic frameworks with applications in gas storage and separation. There is also an opportunity to explore imidazole-based polymers for materials with high thermal stability or specific ionic conductivity. numberanalytics.com

Fluorophores and Chemosensors: The imidazole core can be part of a larger conjugated system to create fluorescent molecules. Research has shown that some imidazole derivatives exhibit interesting photophysical properties, such as solvatofluorochromism (color change with solvent polarity). researchgate.net This opens an avenue for developing derivatives of this compound as environmentally sensitive probes or chemosensors for detecting ions and other analytes. researchgate.net

Environmental Remediation: The nitrogen atoms in the imidazole ring can coordinate with metal ions. This property could be harnessed to design imidazole-functionalized materials for capturing and removing heavy metals from contaminated water. numberanalytics.com Furthermore, their potential for CO2 capture is another emerging environmental application. numberanalytics.com

Dye Chemistry: Certain 2-arylazo-imidazole derivatives are known to be versatile intermediates in the synthesis of reactive dyes for various materials. mdpi.com The specific properties of fluorinated derivatives in this context are not fully explored.

Future Perspectives:

The field of imidazole chemistry is continuously evolving, driven by the need for more efficient, sustainable, and targeted chemical entities.

Green Synthetic Methodologies: A major thrust in future research will be the development of more environmentally benign synthetic methods. The use of techniques like ultrasound and microwave-assisted synthesis, as well as catalyst-free reactions, will become increasingly important to reduce waste, energy consumption, and the use of hazardous materials. nih.govresearchgate.net

Targeted Therapeutics: In medicinal chemistry, the focus will continue to shift towards designing highly selective molecules that target specific enzymes or receptors to maximize efficacy and minimize side effects. nih.govnumberanalytics.com The versatility of the this compound scaffold makes it an excellent platform for creating large, diverse libraries of compounds for high-throughput screening against new biological targets.

Multidisciplinary Applications: The future will likely see a greater integration of imidazole chemistry with materials science, environmental science, and nanotechnology. The unique properties of the imidazole ring will be exploited to create novel functional materials, sensors, and catalysts, expanding the impact of this heterocyclic core far beyond its traditional role in medicine.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-fluorophenyl)-1H-imidazole, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of 2-fluorobenzaldehyde with ammonium acetate and an appropriate nitrile source under acidic conditions. For example, analogs like ethyl 2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate are synthesized via cyclization reactions using ethanol as a solvent and acetic acid as a catalyst . Characterization relies on NMR spectroscopy (¹H/¹³C) for structural confirmation and HPLC for purity assessment. Melting points and elemental analysis (C, H, N) are also critical for validation .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies substituent positions on the imidazole ring and fluorophenyl group. For instance, the fluorine atom at the 2-position causes distinct splitting patterns in aromatic proton signals .

- IR Spectroscopy : Confirms functional groups (e.g., C-F stretch at ~1100–1250 cm⁻¹) .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, especially for derivatives with additional substituents .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of fluorinated imidazoles?

- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths and angles. For example, SHELXL is widely used to analyze fluorine-induced distortions in aromatic systems .

Advanced Research Questions

Q. How do computational methods like molecular docking predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Docking Software (AutoDock, Glide) : Models interactions with targets (e.g., EGFR kinase) by analyzing binding affinities and pose stability. A study on benzimidazole analogs demonstrated strong binding to EGFR’s ATP pocket, validated by correlation with in vitro cytotoxicity assays .

- ADMET Prediction (SwissADME, pkCSM) : Estimates pharmacokinetic properties (e.g., logP for lipophilicity) and toxicity risks (e.g., hERG inhibition) .

Q. What strategies optimize the structure-activity relationship (SAR) for fluorinated imidazoles in antimicrobial applications?

- Methodological Answer :

- Substituent Variation : Introducing electron-withdrawing groups (e.g., -CF₃ at the phenyl ring) enhances antimicrobial potency. For example, 4,5-diphenyl-2-(2-trifluoromethylphenyl)-1H-imidazole showed improved activity against S. aureus .

- Bioisosteric Replacement : Replacing the fluorine atom with chlorine or bromine alters steric and electronic effects, which can be evaluated via comparative MIC assays .

Q. How do fluorinated substituents influence the metabolic stability and solubility of this compound derivatives?

- Methodological Answer :

- Lipophilicity Studies : Measure logP values (e.g., using shake-flask method) to assess membrane permeability. Fluorine’s electronegativity reduces metabolic degradation by cytochrome P450 enzymes .

- Solubility Testing : Use HPLC or UV-Vis spectroscopy in buffered solutions (pH 1.2–7.4) to optimize formulations. For instance, hydrochloride salt formation improves aqueous solubility .

Q. What experimental and computational approaches resolve crystallographic ambiguities in fluorine-containing imidazoles?

- Methodological Answer :

- High-Resolution Crystallography : Resolve disorder in fluorine positions using TWINABS for data scaling and SHELXT for initial structure solution.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-F⋯H contacts) to explain packing motifs .

Q. How can in vitro cytotoxicity assays validate the therapeutic potential of this compound derivatives?

- Methodological Answer :

- MTT Assay : Evaluates cell viability in cancer lines (e.g., MCF-7, HeLa) after 48-hour exposure. A derivative with a 4-fluorophenyl group exhibited IC₅₀ values <10 μM, comparable to cisplatin .

- Flow Cytometry : Assesses apoptosis induction via Annexin V/PI staining, linking cytotoxicity to mechanistic pathways .

Key Considerations for Researchers

- Avoid Commercial Sources : Prioritize peer-reviewed synthesis protocols over vendor data (e.g., is excluded due to unreliability).

- Data Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

- Ethical Reporting : Disclose crystallographic refinement parameters (R-factors, Flack x) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.